3'-O-Demethylpreussomerin I

Description

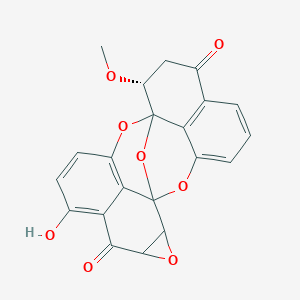

Structure

3D Structure

Properties

IUPAC Name |

(13R)-7-hydroxy-13-methoxy-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O8/c1-25-13-7-10(23)8-3-2-4-11-15(8)20(13)27-12-6-5-9(22)14-16(12)21(28-11,29-20)19-18(26-19)17(14)24/h2-6,13,18-19,22H,7H2,1H3/t13-,18?,19?,20?,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGIJVUQQFDOAD-IBDSJRNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935876 | |

| Record name | 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158204-29-6 | |

| Record name | Preussomerin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158204296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-O-Demethylpreussomerin I discovery from Microsphaeropsis sp.

Discovery of 3'-O-Demethylpreussomerin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound, a secondary metabolite isolated from the lichenicolous fungus Microsphaeropsis sp. strain BCC 3050.

Introduction

This compound is a polyketide metabolite belonging to the preussomerin class of compounds. These natural products are known for their complex chemical structures and diverse biological activities. The discovery of this compound from Microsphaeropsis sp. BCC 3050, a fungus associated with the lichen Dirinaria applanata, has expanded the chemical diversity of this compound class and provided a new molecule for biological screening and drug discovery efforts.

Fermentation and Isolation

The production of this compound was achieved through the cultivation of Microsphaeropsis sp. BCC 3050. The subsequent isolation of the compound was performed using a multi-step chromatographic process.

Fermentation Protocol

-

Source Organism : Microsphaeropsis sp. BCC 3050, isolated from the lichen Dirinaria applanata.

-

Culture Medium : The fungus was cultivated in a malt extract broth, a common medium for fungal growth and secondary metabolite production.

-

Incubation Parameters : The cultivation was carried out under static conditions at 25°C for a period of 21 to 28 days to allow for sufficient biomass and metabolite accumulation.

Isolation Protocol

The isolation of this compound from the fungal culture was achieved through a bioassay-guided fractionation approach.

-

Extraction : The fungal mycelium and culture broth were extracted with an organic solvent to obtain a crude extract.

-

Chromatographic Separation : The crude extract was subjected to silica gel column chromatography.

-

Stationary Phase : Silica gel (230-400 mesh).

-

Mobile Phase : A gradient elution system of hexane and ethyl acetate was used, starting from a ratio of 3:1 and gradually increasing in polarity to 1:2.

-

-

Fraction Monitoring : The fractions were monitored by thin-layer chromatography (TLC). Fractions containing the target compound were identified based on their TLC profile.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₄O₈ |

| Molecular Weight | 394.34 g/mol |

Spectroscopic Data

The structure was elucidated by detailed analysis of its 1D and 2D NMR spectra.

-

¹H NMR (CDCl₃, 600 MHz) δ (ppm) : 6.82 (d, J=8.4 Hz, H-6), 6.75 (s, H-9), 5.32 (d, J=3.6 Hz, H-13).[1]

-

¹³C NMR (CDCl₃) δ (ppm) : 178.9 (C-15, ketone), 163.2 (C-7, hydroxyl).[1]

-

High-Resolution Mass Spectrometry (HRMS) : m/z 395.0978 [M+H]⁺ (calculated for C₂₁H₁₅O₈, 395.0972).[1]

The presence of the demethylated position at 3'-O was confirmed by the absence of a methoxy signal corresponding to this position, which is present in the parent compound, Preussomerin I.

Biological Activity

This compound has been evaluated for its biological activities, with notable results in the area of antimycobacterial and antiplasmodial assays.

Quantitative Biological Data

| Target Organism | Assay Type | Result | Reference |

| Mycobacterium tuberculosis | IC₅₀ | 25 µg/mL | [1] |

| Mycobacterium tuberculosis | MIC | 25 µg/mL | [1] |

| Plasmodium falciparum | Antiplasmodial Activity | Active | [1] |

The demethylation at the 3'-O position appears to reduce the antimycobacterial efficacy when compared to Preussomerin I, which has a reported MIC of 12.5 µg/mL.[1] This suggests that the methyl group at this position may play a role in the compound's interaction with its molecular target.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been fully elucidated, and no specific signaling pathways have been identified to date in the reviewed literature. However, based on the activities of related preussomerin compounds, it is hypothesized that its mode of action may involve the inhibition of key enzymes within the target organisms. Further research is required to determine the specific molecular targets and signaling cascades affected by this compound.

References

A Technical Guide to the Natural Source and Isolation of 3'-O-Demethylpreussomerin I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origin and detailed methodologies for the isolation of 3'-O-Demethylpreussomerin I, a fungal secondary metabolite with significant biological activities. The information is compiled to assist researchers in the fields of natural product chemistry, mycology, and drug discovery.

Natural Source and Fermentation

This compound is a polyphenolic compound predominantly isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050.[1] This fungus is associated with the lichen Dirinaria applanata.[1] The production of this metabolite is achieved through controlled fermentation of the fungal strain.

Fermentation Protocol:

The cultivation of Microsphaeropsis sp. BCC 3050 for the production of this compound involves the following steps:

-

Culture Media: The fungus is typically cultured on Potato Dextrose Agar (PDA) or in a Malt Extract Broth (MEB). These media are optimized for the production of secondary metabolites.[1]

-

Incubation: The fungus is grown in static cultures at a controlled temperature of 25°C.[1]

-

Fermentation Period: The incubation period is generally between 21 to 28 days to allow for sufficient biomass growth and metabolite production.[1]

-

Aeration: The fermentation is carried out under aerobic conditions. It is noted that oxygen transfer can be a limiting factor in large-scale bioreactors, potentially reducing the yield.[1]

Table 1: Fermentation Parameters for this compound Production

| Parameter | Condition |

| Organism | Microsphaeropsis sp. BCC 3050 |

| Culture Medium | Potato Dextrose Agar (PDA) or Malt Extract Broth |

| Temperature | 25°C |

| Incubation Time | 21–28 days |

| Culture Type | Static |

| Aeration | Aerobic |

Extraction and Isolation Protocol

Following the fermentation period, the fungal biomass is harvested for the extraction of this compound. The process involves a multi-step solvent extraction followed by chromatographic purification.

Experimental Protocol:

-

Initial Extraction: The post-fermentation biomass undergoes sequential extraction with different organic solvents to isolate compounds based on their polarity.

-

The biomass is first extracted with ethyl acetate (1:2 v/v) for 72 hours to isolate lipophilic metabolites.[1]

-

This is followed by an extraction with methanol (1:1 v/v) for 48 hours to obtain more polar compounds.[1]

-

A final extraction with dichloromethane (1:3 v/v) for 24 hours can be performed to isolate any remaining non-polar to medium-polarity compounds.[1]

-

-

Concentration: The crude extracts from the solvent extractions are combined and concentrated using a rotary evaporator at a temperature of 40°C and a pressure of 150 mbar. This process yields a dark, viscous residue.[1]

-

Chromatographic Purification: The concentrated crude extract is subjected to silica gel column chromatography for the purification of this compound.

-

Stationary Phase: Silica gel with a mesh size of 230–400 is used as the stationary phase.[1]

-

Mobile Phase: A gradient elution system of hexane and ethyl acetate is employed, starting with a ratio of 3:1 and gradually increasing the polarity to 1:2.[1]

-

Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC). The spot corresponding to this compound has a reported Rf value of approximately 0.4 in a 1:1 hexane:ethyl acetate solvent system.[1]

-

Table 2: Extraction and Purification Parameters

| Step | Solvent System | Volume Ratio (v/v) | Duration | Target Fraction |

| Extraction 1 | Ethyl Acetate | 1:2 | 72 hours | Lipophilic Metabolites |

| Extraction 2 | Methanol | 1:1 | 48 hours | Polar Compounds |

| Extraction 3 | Dichloromethane | 1:3 | 24 hours | Residual Compounds |

| Purification | Hexane:Ethyl Acetate | Gradient (3:1 to 1:2) | - | This compound |

Structural Identification and Purity Assessment

The confirmation of the isolated compound as this compound and the determination of its purity are achieved through modern analytical techniques.

-

Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method used to confirm the chemical structure, with particular attention to the peaks that indicate demethylation. Mass Spectrometry (MS) is also employed to verify the molecular weight and fragmentation patterns.[1]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection at a wavelength of 254 nm is the recommended method for assessing the purity of the isolated compound. A C18 reverse-phase column with an acetonitrile/water gradient is typically used.[1]

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₄O₈ |

| Molecular Weight | 394.34 g/mol [1] |

| CAS Number | 158204-29-6 |

| TLC Rf Value | ~0.4 (1:1 Hexane:EtOAc)[1] |

| Purity Analysis | HPLC with UV detection (λ = 254 nm)[1] |

Biological Activity

This compound has demonstrated a range of significant biological activities, making it a compound of interest for drug development.

-

Antimycobacterial Activity: It exhibits activity against Mycobacterium tuberculosis with a reported IC₅₀ and MIC of 25 µg/mL.[1]

-

Antiplasmodial Activity: The compound is also active against the malaria parasite, Plasmodium falciparum.[1]

-

Cytotoxicity: this compound has shown significant cytotoxicity against cancer cell lines, including KB and BC-1, indicating its potential as an anticancer agent.

Table 4: Reported Biological Activities of this compound

| Activity | Target Organism/Cell Line | Potency |

| Antimycobacterial | Mycobacterium tuberculosis | IC₅₀: 25 µg/mL; MIC: 25 µg/mL[1] |

| Antiplasmodial | Plasmodium falciparum | - |

| Cytotoxicity | KB and BC-1 cancer cell lines | - |

Visualized Workflows and Pathways

Diagram 1: Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Diagram 2: Postulated Cytotoxic Mechanism

Caption: Postulated cytotoxic mechanism of this compound in cancer cells.

References

The intricate Assembly Line: A Technical Guide to the Biosynthesis of Preussomerin Analogs in Fungi

For Researchers, Scientists, and Drug Development Professionals

Preussomerins, a class of fungal spirobisnaphthalene natural products, have garnered significant attention for their diverse and potent biological activities, including antifungal, antibacterial, and cytotoxic properties. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and bioengineering approaches. This technical guide provides an in-depth exploration of the biosynthetic pathway of preussomerin analogs, detailing the enzymatic cascade, genetic underpinnings, and key experimental methodologies.

The Core Biosynthetic Pathway: From Acetate to Palmarumycins

The biosynthesis of preussomerins is a multi-step process that originates from simple precursors and involves a series of complex enzymatic transformations. The pathway can be broadly divided into two major stages: the formation of the key intermediate 1,8-dihydroxynaphthalene (DHN) and its subsequent conversion to palmarumycins, the direct precursors of preussomerins.

The DHN-Melanin Connection: Laying the Foundation

The initial steps of preussomerin biosynthesis are shared with the well-characterized 1,8-dihydroxynaphthalene (DHN)-melanin pathway. This pathway commences with the iterative condensation of acetate units by a Type I polyketide synthase (PKS) to form a heptaketide intermediate.[1] In the preussomerin-producing fungus Edenia gomezpompae, the PKS responsible for this initial step has been identified as EgPKS.[2] Gene knockout studies have demonstrated that the disruption of the Egpks gene completely abolishes the production of preussomerins, confirming its essential role in the pathway.[2]

The heptaketide product of the PKS then undergoes a series of enzymatic modifications, including cyclization and aromatization, to yield the central precursor, 1,8-dihydroxynaphthalene (DHN).

The "pal" Gene Cluster: Orchestrating Palmarumycin Assembly

Recent groundbreaking research has elucidated the genetic and enzymatic machinery responsible for the conversion of DHN to palmarumycins.[3][4] A dedicated biosynthetic gene cluster, termed the "pal" cluster, encodes the key enzymes that orchestrate this transformation. This cluster notably does not contain the initial PKS gene, indicating a distributed genetic architecture for the overall pathway.[3][4]

The key enzymes encoded by the pal gene cluster and their functions are:

-

PalA (Cytochrome P450): This remarkable and multifunctional enzyme catalyzes the critical oxidative dimerization of two DHN molecules. This reaction proceeds via a binaphthyl ether intermediate to form the characteristic spiroketal linkage and a 2,3-epoxy group, thereby generating the core spirobisnaphthalene scaffold of the palmarumycins.[3][4]

-

PalB (Cytochrome P450): Following the action of PalA, this second P450 monooxygenase installs a hydroxyl group at the C-5 position of the spirobisnaphthalene core, a common feature in many palmarumycin and preussomerin analogs.[3][4]

-

PalC (Short-Chain Dehydrogenase/Reductase): This versatile enzyme exhibits multiple catalytic activities, including the reduction of the 1-keto group, the reverse 1-dehydrogenation, and the reduction of the 2,3-epoxide.[3][4]

-

PalD (FAD-dependent Oxidoreductase): Encoded by a gene located outside the main pal cluster, this enzyme functions as a 1-dehydrogenase, contributing to the diversity of palmarumycin structures.[3][4]

The interplay of these enzymes results in the production of a variety of palmarumycin analogs, which serve as the immediate precursors for the preussomerins.

The Final Frontier: Conversion of Palmarumycins to Preussomerin Analogs

The transformation of palmarumycins into the structurally diverse family of preussomerins involves a series of further oxidative modifications. While the specific enzymes catalyzing these final steps have not yet been fully characterized, it is hypothesized that a cascade of oxidoreductases, including hydroxylases and epoxidases, are responsible for these conversions. These modifications can include the introduction of additional hydroxyl groups, epoxidation of double bonds, and rearrangements of the spiroketal core, leading to the wide array of preussomerin analogs observed in nature.

Data Presentation: Quantitative Insights into Palmarumycin Production

Quantitative analysis of secondary metabolite production is essential for optimizing fermentation conditions and for metabolic engineering efforts. The following table summarizes data on the production of palmarumycins C12 and C13 in the endophytic fungus Berkleasmium sp. Dzf12 under various culture conditions.

| Metal Ion Additive (Concentration) | Addition Time (Day) | Palmarumycin C12 Yield (mg/L) | Palmarumycin C13 Yield (mg/L) | Total Palmarumycin Yield (mg/L) | Fold Increase vs. Control |

| Control | - | ~5 | ~30 | ~35 | 1.00 |

| Ca2+ (2.0 mmol/L) | 3 | ~6 | ~120 | ~126 | 3.60 |

| Cu2+ (1.0 mmol/L) | 3 | 6.37 | 139.91 | 146.28 | 4.19 |

| Al3+ (1.5 mmol/L) | 3 | ~8 | ~98 | ~106 | 3.03 |

| Optimized Combination (Ca2+, Cu2+, Al3+) | Various | ~10 | ~194 | 203.85 | 6.00 |

Data adapted from a study on the enhancement of palmarumycin production.[5]

Experimental Protocols: Key Methodologies

The elucidation of the preussomerin biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Knockout via CRISPR/Cas9 in Edenia gomezpompae

This protocol describes the disruption of the Egpks gene, a polyketide synthase essential for preussomerin biosynthesis.[2]

a) Vector Construction:

-

Cas9 expression vector: A vector containing the Cas9 gene under the control of a strong constitutive promoter (e.g., gpdA) and a selectable marker (e.g., hygromycin resistance) is constructed.

-

sgRNA expression vector: A vector is constructed to express the single guide RNA (sgRNA) targeting the Egpks gene. The sgRNA expression is driven by a U6 snRNA promoter.[2]

-

Donor DNA: A donor DNA template is constructed containing a selectable marker (e.g., geneticin resistance) flanked by homologous regions upstream and downstream of the Egpks target site.

b) Protoplast Preparation and Transformation:

-

Fungal mycelia are grown in a suitable liquid medium and harvested.

-

The mycelia are treated with a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and driselase) to digest the cell walls and release protoplasts.

-

The protoplasts are collected, washed, and resuspended in a transformation buffer.

-

The Cas9 and sgRNA expression vectors, along with the donor DNA, are introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

c) Mutant Screening and Verification:

-

The transformed protoplasts are plated on a selective regeneration medium containing the appropriate antibiotics.

-

Resistant colonies are picked and subjected to genomic DNA extraction.

-

PCR analysis is performed using primers flanking the Egpks gene to confirm the integration of the donor DNA and the disruption of the target gene.

-

The loss of preussomerin production in the mutant strains is confirmed by HPLC or LC-MS analysis of culture extracts.

Heterologous Expression of Biosynthetic Genes

This protocol allows for the functional characterization of individual genes from the pal cluster in a heterologous host, such as Aspergillus oryzae.

a) Expression Vector Construction:

-

The open reading frame of the gene of interest (e.g., palA) is amplified by PCR from the genomic DNA of the producing fungus.

-

The PCR product is cloned into a fungal expression vector under the control of an inducible or constitutive promoter (e.g., amyB promoter). The vector should also contain a selectable marker (e.g., pyrithiamine resistance).

b) Fungal Transformation:

-

Protoplasts of the heterologous host (A. oryzae) are prepared as described above.

-

The expression vector is introduced into the protoplasts using PEG-mediated transformation.

c) Functional Analysis:

-

The transformed fungi are grown in a suitable medium, and if an inducible promoter is used, the expression of the heterologous gene is induced.

-

The culture is supplemented with the substrate of the enzyme (e.g., DHN for PalA).

-

The culture extract is analyzed by HPLC or LC-MS to detect the product of the enzymatic reaction, thereby confirming the function of the expressed gene.

Visualizing the Pathway and Experimental Logic

To provide a clear visual representation of the biosynthetic pathway and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

Caption: Biosynthetic pathway of preussomerin analogs.

Caption: CRISPR/Cas9 gene knockout workflow.

Regulatory and Signaling Pathways

The regulation of secondary metabolite biosynthesis in fungi is a complex process, often controlled by global regulators that respond to environmental cues, developmental stages, and nutritional status. While specific signaling pathways governing preussomerin production have not yet been elucidated, it is likely that their biosynthesis is under the control of well-known fungal regulatory networks, such as:

-

LaeA/VeA/VelB Complex: This global regulatory complex is known to control the expression of many secondary metabolite gene clusters in fungi.

-

PacC: This transcription factor mediates responses to ambient pH, which can significantly influence secondary metabolite production.

-

CreA: This protein is involved in carbon catabolite repression, ensuring that secondary metabolism is typically activated when preferred carbon sources are depleted.

Further research is needed to unravel the specific transcriptional regulators and signaling cascades that modulate the expression of the Egpks and pal gene clusters, which will be critical for optimizing the production of preussomerin analogs in industrial fermentation settings.

This technical guide provides a comprehensive overview of the current understanding of preussomerin biosynthesis. As research in this field continues to advance, the full enzymatic repertoire and regulatory networks will be uncovered, paving the way for the rational engineering of these promising bioactive compounds.

References

- 1. Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRISPR/Cas9-assisted gene editing reveals that EgPKS, a polyketide synthase, is required for the biosynthesis of preussomerins in Edenia gomezpompae SV2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of Palmarumycin Spirobisnaphthalene Biosynthesis Reveals a Set of Previously Unrecognized Oxidases and Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of Palmarumycins C12 and C13 Production in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 after Treatments with Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of 3'-O-Demethylpreussomerin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Demethylpreussomerin I is a naturally occurring polyphenolic compound isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050.[1] It has demonstrated a spectrum of biological activities, including anticancer, antimycobacterial, and antiplasmodial properties.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its effects on cancer cells. The available data suggests a multi-faceted mechanism involving enzyme inhibition, disruption of cellular functions, and the induction of apoptosis.[1] This document summarizes the known quantitative data, outlines generalized experimental protocols relevant to its study, and presents visual representations of the implicated biological pathways.

Introduction

This compound is a fungal secondary metabolite characterized by a complex polyphenolic structure, which is believed to be integral to its biological activity.[1] As a derivative of Preussomerin I, the absence of a methyl group at the 3'-O position influences its bioactivity.[1] Notably, this structural modification appears to decrease its antimycobacterial efficacy when compared to its methylated counterpart, suggesting the importance of this functional group in target interaction.[1] The compound's cytotoxic effects against various cancer cell lines, such as KB (human oral epidermoid carcinoma) and BC-1 (breast cancer), have positioned it as a compound of interest in oncological research.[1]

Biological Activities and Quantitative Data

The biological activities of this compound are summarized below. The quantitative data is presented in a structured format for clarity and comparative analysis.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| KB | Human Oral Epidermoid Carcinoma | Data not specified | [1] |

| BC-1 | Breast Cancer | Data not specified | [1] |

Table 2: Antimicrobial Activity

| Organism | Disease | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | Tuberculosis | 25 | [1] |

| Plasmodium falciparum | Malaria | Data not specified | [1] |

Mechanism of Action

The precise molecular targets of this compound have not been fully elucidated in the available literature. However, its mechanism of action is broadly attributed to three primary effects: enzyme inhibition, disruption of cellular functions, and induction of apoptosis.[1]

Enzyme Inhibition

This compound is reported to inhibit key enzymes involved in cellular processes, leading to cytotoxic effects on cancer cells.[1] The specific enzymes targeted by this compound are not explicitly identified in the reviewed literature.

Diagram 1: Generalized Workflow for Identifying Enzyme Inhibition

Caption: A generalized workflow for determining the inhibitory effect of a compound on a specific enzyme.

Disruption of Cellular Functions

The compound is suggested to interfere with fundamental cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death.[1] The specific points of interference within these complex pathways remain to be identified.

Induction of Apoptosis

A significant component of the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells.[1] This is achieved through the activation of specific signaling pathways.[1] While the exact pathway initiated by this compound is not detailed in the available literature, a general overview of apoptosis signaling is relevant. Apoptosis can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase cascades.

Diagram 2: Generalized Apoptotic Signaling Pathway

Caption: A simplified diagram illustrating the intrinsic and extrinsic pathways of apoptosis.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not available in the provided search results. However, standard methodologies used to investigate the mechanisms of similar bioactive compounds are described below.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic cells.

-

Treat cells with this compound for a specified time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Western Blot Analysis for Apoptosis-Related Proteins: To investigate the molecular mechanism of apoptosis.

-

Treat cells with this compound and lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Diagram 3: Experimental Workflow for Apoptosis Investigation

References

Antimycobacterial Properties of 3'-O-Demethylpreussomerin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antimycobacterial properties of 3'-O-Demethylpreussomerin I, a fungal secondary metabolite. The document consolidates available quantitative data on its biological activity, details the experimental protocols for its isolation and evaluation, and explores its potential mechanism of action. Visualizations are provided to illustrate key workflows and relationships, offering a valuable resource for researchers in the field of antimicrobial drug discovery and development.

Introduction

This compound is a natural product belonging to the preussomerin class of fungal metabolites. It was first isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050.[1] Structurally, it is a demethylated derivative of Preussomerin I. The molecular formula of this compound is C₂₁H₁₄O₈, with a molecular weight of 394.33 g/mol . This compound has garnered scientific interest due to its demonstrated biological activities, including antimycobacterial, antiplasmodial, and cytotoxic properties.[1][2] The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents, and natural products like this compound represent a promising avenue for research.

Quantitative Bioactivity Data

The biological activities of this compound have been quantitatively assessed against mycobacteria and various mammalian cell lines to determine its therapeutic potential and toxicity profile.

Table 1: Antimycobacterial Activity of this compound

| Mycobacterial Strain | Assay | Metric | Value (µg/mL) |

| Mycobacterium tuberculosis H37Ra | MABA | MIC | 25 |

| Mycobacterium tuberculosis H37Ra | MABA | IC₅₀ | 25 |

Data sourced from publicly available research.[2]

Table 2: Cytotoxicity Profile of Preussomerins (including this compound)

| Cell Line | Compound Class | Result |

| KB (Human epidermoid carcinoma) | Preussomerins (1-6)¹ | Significant cytotoxicity observed |

| BC-1 (Human breast cancer) | Preussomerins (1-6)¹ | Significant cytotoxicity observed |

| Vero (African green monkey kidney) | Preussomerins (1-6)¹ | Significant cytotoxicity observed |

¹this compound was designated as compound 6 in the cited study. Specific IC₅₀ values were not provided in the available literature, but the study reported significant cytotoxic effects.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound

The isolation of this compound is achieved through a multi-step process involving fungal fermentation and chromatographic separation.

Producing Organism: Microsphaeropsis sp. BCC 3050, isolated from the lichen Dirinaria applanata.[1]

Fermentation:

-

Inoculation: A culture of Microsphaeropsis sp. BCC 3050 maintained on Potato Dextrose Agar (PDA) is used to inoculate a liquid medium.

-

Culture Medium: Bacto-malt extract broth (MEB) is utilized for large-scale fermentation.

-

Incubation: The fungus is incubated in Erlenmeyer flasks containing MEB at 22-28°C for 21 days under static or shaking (250 rpm) conditions.[1]

Extraction and Purification:

-

Mycelial Extraction: The fungal mycelia are separated from the culture broth by filtration. The wet mycelia are then soaked in methanol (MeOH) for 48 hours at room temperature and filtered.

-

Solvent Partitioning: Water is added to the methanol filtrate, and the mixture is partitioned with ethyl acetate (EtOAc). The EtOAc layer, containing the crude extract, is concentrated under reduced pressure.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel using a gradient of solvents, typically a mixture of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of this compound is determined using the Microplate Alamar Blue Assay (MABA).

Principle: Alamar Blue (resazurin) is a cell viability indicator that is blue in its oxidized state and turns pink/fluorescent upon reduction by metabolically active cells. The color change can be visually assessed or quantified spectrophotometrically.

Protocol:

-

Preparation of Inoculum: A suspension of Mycobacterium tuberculosis H37Ra is prepared in a suitable broth medium (e.g., Middlebrook 7H9) and its turbidity is adjusted to a McFarland standard.

-

Drug Dilution: A serial dilution of this compound is prepared in a 96-well microplate.

-

Inoculation: The bacterial suspension is added to each well containing the test compound. Control wells (no drug) are also included.

-

Incubation: The microplate is incubated at 37°C for a defined period (typically 5-7 days).

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

-

Re-incubation: The plate is incubated for an additional 24 hours.

-

Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue to pink. The 50% inhibitory concentration (IC₅₀) can be determined by measuring the fluorescence or absorbance and calculating the concentration that inhibits 50% of the metabolic activity compared to the control.

Cytotoxicity Assays

The cytotoxicity of this compound is evaluated against mammalian cell lines to assess its potential for causing adverse effects. Common methods include the MTT, neutral red, or LDH assays.

General Protocol (MTT Assay):

-

Cell Seeding: Mammalian cells (e.g., Vero, KB, BC-1) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated.

Mechanism of Antimycobacterial Action

The precise molecular mechanism of action of this compound against Mycobacterium tuberculosis has not been fully elucidated. However, available evidence and the known mechanisms of other antimycobacterial agents provide insights into its potential mode of action.

The primary hypothesis is that This compound interferes with the biosynthesis of the mycobacterial cell wall .[3] The mycobacterial cell wall is a complex and essential structure, and its disruption is a common mechanism for many antitubercular drugs. This complex is composed of peptidoglycan, arabinogalactan, and mycolic acids, which together form a highly impermeable barrier.

Potential Targets within Cell Wall Biosynthesis:

-

Arabinogalactan Synthesis: Several effective antimycobacterial drugs target the synthesis of arabinogalactan. For instance, ethambutol inhibits arabinosyl transferases. It is plausible that this compound could inhibit one of the enzymes involved in this pathway.

-

Mycolic Acid Synthesis: Isoniazid, a cornerstone of tuberculosis treatment, inhibits the synthesis of mycolic acids. The complex structure of this compound could potentially interact with and inhibit enzymes in this pathway.

-

Other Essential Enzymes: The compound may also inhibit other key enzymes crucial for mycobacterial survival and replication.

Further research, including target-based screening and transcriptomic or proteomic analyses of treated mycobacteria, is required to identify the specific molecular target(s) of this compound.

Conclusion and Future Directions

This compound demonstrates moderate in vitro activity against Mycobacterium tuberculosis. Its unique chemical scaffold makes it an interesting candidate for further investigation and development. However, its significant cytotoxicity against mammalian cell lines presents a challenge for its direct therapeutic application.

Future research should focus on:

-

Lead Optimization: Synthesizing analogues of this compound to improve its therapeutic index (i.e., increase antimycobacterial activity and decrease cytotoxicity).

-

Mechanism of Action Studies: Elucidating the specific molecular target(s) in M. tuberculosis to facilitate rational drug design.

-

In Vivo Efficacy: Evaluating the efficacy of promising analogues in animal models of tuberculosis.

By addressing these key areas, the full therapeutic potential of the preussomerin class of compounds as novel antimycobacterial agents can be explored.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 3'-O-Demethylpreussomerin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Demethylpreussomerin I is a fungal secondary metabolite belonging to the preussomerin class of compounds.[1] These compounds are known for their unique spiro-ketal structures and significant biological activities. This compound, specifically isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050, has demonstrated notable antimycobacterial, antiplasmodial, and cytotoxic activities, making it a compound of interest for drug discovery and development.[1][2]

This document provides a detailed protocol for the isolation and purification of this compound from fungal culture, based on the original isolation work. The methodology follows a bioassay-guided fractionation approach, a common strategy in natural product chemistry to isolate bioactive constituents from complex mixtures.

Experimental Protocols

Fungal Fermentation

This protocol outlines the cultivation of Microsphaeropsis sp. BCC 3050 for the production of this compound.

Materials:

-

Culture of Microsphaeropsis sp. BCC 3050

-

Potato Dextrose Agar (PDA) plates

-

Bacto-Malt Extract Broth (MEB)

-

1 L Erlenmeyer flasks

-

Incubator

Procedure:

-

Maintain a stock culture of Microsphaeropsis sp. BCC 3050 on a PDA plate at 22°C for 5 days.

-

Inoculate twelve 1 L Erlenmeyer flasks, each containing 250 mL of MEB, with the fungal culture from the PDA plate.

-

Incubate the flasks at 22°C for 21 days under static conditions.

Extraction of Crude Metabolites

This protocol describes the extraction of secondary metabolites from the fungal culture.

Materials:

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Large beakers or flasks

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

After the incubation period, harvest the fungal mycelia by filtration.

-

Soak the mycelia in methanol (MeOH) to extract the metabolites. The exact volume of methanol is not specified in the original protocol, but a common practice is to use a volume sufficient to fully submerge the mycelia, typically in a 1:2 or 1:3 ratio of mycelial mass (g) to solvent volume (mL).

-

Separate the methanolic extract from the mycelial debris by filtration.

-

Concentrate the methanolic extract in vacuo using a rotary evaporator to obtain a crude extract.

-

Partition the crude extract between ethyl acetate (EtOAc) and water. Combine the EtOAc fractions and concentrate in vacuo to yield the crude EtOAc extract. This extract will be used for further purification.

Bioassay-Guided Fractionation and Purification

This section details the chromatographic separation of the crude extract to isolate this compound. The purification process is monitored by bioassays (e.g., antimycobacterial, antiplasmodial, or cytotoxicity assays) to guide the fractionation towards the active compound.

Materials:

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, chloroform, methanol, and mixtures thereof)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system (for final purification and analysis)

Procedure:

-

Initial Silica Gel Chromatography:

-

Subject the crude EtOAc extract to silica gel column chromatography.

-

Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% hexane, followed by gradients of hexane-chloroform, chloroform-methanol, and finally 100% methanol.

-

Collect fractions and monitor the separation by TLC.

-

Test the collected fractions for biological activity.

-

-

Further Chromatographic Purification of Active Fractions:

-

Pool the active fractions from the initial silica gel column.

-

Subject the pooled active fractions to further chromatographic separation using Sephadex LH-20 column chromatography, eluting with methanol. This step is effective for separating compounds based on size and polarity.

-

Continue to guide the fractionation by testing the biological activity of the resulting fractions.

-

-

Final Purification by Preparative HPLC:

-

Subject the most active fraction from the previous step to preparative High-Performance Liquid Chromatography (HPLC) for final purification.

-

The specific column and mobile phase conditions for preparative HPLC would need to be optimized based on the analytical HPLC profile of the active fraction. A C18 column with a water/methanol or water/acetonitrile gradient is a common starting point for such compounds.

-

Collect the peak corresponding to this compound.

-

Verify the purity of the isolated compound using analytical HPLC.

-

Confirm the structure of the purified compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

-

Data Presentation

The following table provides a representative summary of the quantitative data that could be expected during the purification of this compound. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.

| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |

| Crude EtOAc Extract | 10 | 10,000 | 100 | ~5 |

| Silica Gel Chromatography (Active Fraction Pool) | 10 | 1,500 | 15 | ~20 |

| Sephadex LH-20 Chromatography (Active Fraction) | 1.5 | 300 | 3 | ~60 |

| Preparative HPLC (Pure Compound) | 0.3 | 50 | 0.5 | >98 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Bioassay-Guided Fractionation Principle

This diagram illustrates the logical relationship of bioassay-guided fractionation, a core principle in the discovery of bioactive natural products.

Caption: The iterative cycle of bioassay-guided fractionation for isolating bioactive compounds.

References

In Vivo Application Notes for 3'-O-Demethylpreussomerin I: A Methodological Overview and General Protocols

Disclaimer: Following a comprehensive search of publicly available scientific literature, no detailed in vivo studies containing specific quantitative data or experimental protocols for 3'-O-Demethylpreussomerin I in animal models were identified. Preliminary research suggests promising antitubercular activity in animal models, but the detailed methodologies and results of these studies are not publicly accessible.[1]

This document, therefore, provides a generalized framework for researchers and drug development professionals on how to approach in vivo studies with a compound like this compound, based on its known in vitro activities. The protocols and data tables presented are illustrative templates based on standard practices in preclinical research.

Compound Profile: this compound

This compound is a fungal secondary metabolite with established in vitro biological activities.[1] Its primary reported activities include:

-

Antimycobacterial Activity: Demonstrates activity against Mycobacterium tuberculosis.[1]

-

Antiplasmodial Activity: Shows activity against Plasmodium falciparum.[1]

-

Anticancer Activity: Exhibits cytotoxic effects against various cancer cell lines.[1]

These in vitro findings provide the rationale for investigating its efficacy and safety in relevant in vivo animal models.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a novel compound.

Caption: A generalized workflow for in vivo studies of a new chemical entity.

Application Note 1: In Vivo Anti-Tuberculosis Efficacy Study

Objective

To evaluate the in vivo efficacy of this compound in a murine model of tuberculosis.

Experimental Protocol

-

Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

-

Infection: Mice are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis H37Rv to establish a pulmonary infection.

-

Treatment Groups:

-

Vehicle Control (e.g., 0.5% carboxymethylcellulose)

-

This compound (e.g., 10, 30, 100 mg/kg, administered orally once daily)

-

Positive Control (e.g., Isoniazid at 25 mg/kg, orally once daily)

-

-

Treatment Duration: Treatment is typically initiated 2-4 weeks post-infection and continued for 4-8 weeks.

-

Efficacy Endpoints:

-

Bacterial Load: Lungs and spleens are harvested at specified time points, homogenized, and plated on selective media to determine colony-forming units (CFU).

-

Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and granuloma formation.

-

Body Weight and Survival: Monitored throughout the study.

-

Data Presentation (Illustrative)

Table 1: Bacterial Load in Lungs and Spleen of M. tuberculosis-Infected Mice

| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/Lung (± SD) | Mean Log10 CFU/Spleen (± SD) |

| Vehicle Control | - | 7.5 (± 0.8) | 5.2 (± 0.6) |

| This compound | 10 | 6.8 (± 0.7) | 4.9 (± 0.5) |

| This compound | 30 | 5.9 (± 0.5) | 4.1 (± 0.4) |

| This compound | 100 | 4.2 (± 0.4) | 3.0 (± 0.3) |

| Isoniazid | 25 | 4.0 (± 0.3) | 2.8 (± 0.2) |

Application Note 2: In Vivo Anticancer Efficacy Study (Xenograft Model)

Objective

To assess the anti-tumor activity of this compound in a human cancer xenograft mouse model.

Experimental Protocol

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice, 6-8 weeks old).

-

Tumor Implantation: Human cancer cells (e.g., a cell line against which the compound showed in vitro cytotoxicity) are implanted subcutaneously into the flank of the mice.

-

Treatment Groups:

-

Vehicle Control

-

This compound (e.g., 10, 30, 100 mg/kg, administered intraperitoneally or orally, daily)

-

Positive Control (a standard-of-care chemotherapeutic agent for the specific cancer type)

-

-

Treatment Initiation and Duration: Treatment begins when tumors reach a palpable size (e.g., 100-200 mm³) and continues for a predefined period (e.g., 21-28 days).

-

Efficacy Endpoints:

-

Tumor Volume: Measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Tumor Weight: At the end of the study, tumors are excised and weighed.

-

Body Weight and Survival: Monitored as indicators of toxicity.

-

Data Presentation (Illustrative)

Table 2: Tumor Growth Inhibition in a Xenograft Mouse Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 (± 150) | - |

| This compound | 10 | 1200 (± 130) | 20.0 |

| This compound | 30 | 850 (± 110) | 43.3 |

| This compound | 100 | 400 (± 80) | 73.3 |

| Positive Control | Varies | 350 (± 75) | 76.7 |

Signaling Pathway Visualization (Hypothetical)

Based on its cytotoxic nature, this compound might induce apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.

Caption: Hypothetical apoptotic pathway induced by this compound.

Conclusion

While specific in vivo data for this compound remains elusive in public databases, its promising in vitro profile warrants further investigation. The protocols and data presentation formats provided here offer a standard framework for researchers to design and execute such studies, enabling a systematic evaluation of its therapeutic potential in animal models. It is imperative that future research on this compound includes detailed publication of in vivo methodologies and results to advance its potential clinical development.

References

Applications of 3'-O-Demethylpreussomerin I in Drug Discovery: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Demethylpreussomerin I is a naturally occurring polyketide produced by the lichenicolous fungus Microsphaeropsis sp. BCC 3050. This compound has garnered significant interest in the field of drug discovery due to its diverse biological activities, including anticancer, antimycobacterial, and antiplasmodial properties. Its unique chemical structure serves as a promising scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that are of interest for drug development:

-

Anticancer Activity: The compound has demonstrated cytotoxicity against various cancer cell lines.[1] Its mechanism of action is believed to involve the induction of apoptosis (programmed cell death) through the activation of specific signaling pathways, making it a candidate for further investigation as a chemotherapeutic agent.[1]

-

Antimycobacterial Activity: this compound has shown inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests its potential as a lead compound for the development of new anti-tuberculosis drugs, which are urgently needed to combat drug-resistant strains.

-

Antiplasmodial Activity: The compound has also displayed activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This indicates its potential for the development of novel antimalarial drugs.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

| Table 1: Anticancer Activity of this compound | |

| Cell Line | IC50 (µg/mL) |

| KB (Human oral squamous carcinoma) | Data not specified |

| BC-1 (Human breast cancer) | Data not specified |

| Table 2: Antimycobacterial Activity of this compound | |

| Organism | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Ra | 12.5 |

| Table 3: Antiplasmodial Activity of this compound | |

| Organism | IC50 (µg/mL) |

| Plasmodium falciparum K1 | 3.9 |

Experimental Protocols

This section provides detailed protocols for the key experiments cited to evaluate the biological activities of this compound.

Protocol 1: Determination of Anticancer Activity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., KB, BC-1)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Determination of Antimycobacterial Activity using Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Ra strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

This compound

-

96-well microplates

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Ra in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Protocol 3: Determination of Antiplasmodial Activity using SYBR Green I-based Assay

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against the chloroquine-resistant K1 strain of Plasmodium falciparum.

Materials:

-

Plasmodium falciparum K1 strain

-

Human O+ red blood cells

-

Complete RPMI-1640 medium (with HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum)

-

This compound

-

SYBR Green I dye

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum K1 at the ring stage.

-

Compound Dilution: Prepare serial dilutions of this compound in complete medium in a 96-well plate.

-

Assay Setup: Add 180 µL of a 1% parasitemia and 2.5% hematocrit parasite culture to each well. Include a positive control (parasite culture without compound) and a negative control (uninfected red blood cells).

-

Incubation: Incubate the plates for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well and incubate in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the positive control. Determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Caption: Workflow for determining the anticancer activity of a compound using the MTT assay.

Conclusion

This compound represents a promising natural product with multifaceted biological activities relevant to drug discovery. The provided application notes and protocols offer a framework for researchers to further explore its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and further optimizing its structure to enhance efficacy and drug-like properties.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of 3'-O-Demethylpreussomerin I

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 3'-O-Demethylpreussomerin I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a fungal secondary metabolite with the molecular formula C₂₁H₁₄O₈. It is primarily isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050. This compound is of interest due to its potential biological activities, including antibacterial and antiplasmodial properties.

Q2: What are the main challenges in the large-scale production of this compound?

A2: The primary challenge in scaling up the production of this compound is the limitation of oxygen transfer within large-scale bioreactors.[1] Inadequate oxygen supply can significantly reduce the yield of this secondary metabolite. Other challenges include optimizing fermentation media and conditions to maximize yield, efficiently extracting and purifying the compound, and ensuring its stability during processing and storage.

Q3: What analytical methods are recommended for the identification and purity assessment of this compound?

A3: For structural identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is recommended for assessing the purity of the compound. Mass spectrometry (MS) can be used to confirm the molecular weight and fragmentation pattern.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the production and purification of this compound.

Fermentation Issues

| Problem | Potential Cause | Troubleshooting Steps |

| Low Yield of this compound | Suboptimal fermentation medium. | - Systematically evaluate different carbon and nitrogen sources. - Optimize the concentration of key nutrients using statistical methods like response surface methodology. |

| Inadequate aeration and oxygen supply, especially in large bioreactors.[1] | - Increase agitation speed to improve mixing and oxygen dispersion. - Enhance aeration rate or use oxygen-enriched air. - Consider implementing fed-batch strategies to control biomass growth and oxygen demand.[1] - Explore the use of oxygen vectors to improve oxygen transfer. | |

| Incorrect fermentation temperature or pH. | - Maintain the culture temperature at the optimal 25°C.[1] - Monitor and control the pH of the culture medium throughout the fermentation process. | |

| Long incubation time leading to product degradation. | - Determine the optimal harvest time by performing a time-course analysis of this compound production. |

Purification and Stability Issues

| Problem | Potential Cause | Troubleshooting Steps |

| Co-elution of Impurities during Chromatography | Inappropriate stationary or mobile phase. | - For silica gel chromatography, optimize the gradient of the hexane:ethyl acetate mobile phase.[1] - For HPLC, adjust the acetonitrile:water ratio in the mobile phase.[1] - Consider using a different type of chromatography column. |

| Overloading of the chromatography column. | - Reduce the amount of crude extract loaded onto the column. - Perform a preliminary purification step to remove bulk impurities. | |

| Degradation of this compound Post-Purification | Exposure to harsh environmental conditions (light, heat, extreme pH). | - Store the purified compound in a cool, dark, and dry place. - Avoid exposure to strong acids or bases. - Conduct forced degradation studies to identify conditions that lead to degradation and avoid them. |

| Presence of residual solvents or contaminants. | - Ensure complete removal of extraction and chromatography solvents. - Use high-purity solvents for all purification steps. |

Experimental Protocols

Fermentation of Microsphaeropsis sp. BCC 3050

-

Culture Medium: Prepare either Potato Dextrose Agar (PDA) or Malt Extract Broth.

-

Inoculation: Inoculate the sterile medium with a fresh culture of Microsphaeropsis sp. BCC 3050.

-

Incubation: Maintain the culture under static, aerobic conditions at 25°C for 21–28 days.[1]

-

Monitoring: Regularly monitor the culture for growth and contamination.

Extraction of this compound

-

Biomass Separation: After incubation, separate the fungal biomass from the culture broth by filtration.

-

Solvent Extraction: Perform a sequential extraction of the biomass using ethyl acetate.

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract.

Purification by Silica Gel Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (230–400 mesh) in a suitable solvent slurry (e.g., hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elution: Elute the column with a gradient of hexane:ethyl acetate, starting from a 3:1 ratio and gradually increasing the polarity to a 1:2 ratio.[1]

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). The approximate Rf value of this compound is 0.4 in a 1:1 hexane:EtOAc solvent system.[1]

-

Pooling and Concentration: Combine the fractions containing the pure compound and concentrate under reduced pressure.

Purity Analysis by HPLC

-

Column: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (65:35).[1]

-

Detection: Set the UV detector to a wavelength of 254 nm.[1]

-

Injection: Inject a dissolved sample of the purified compound.

-

Analysis: Analyze the resulting chromatogram for peak purity.

Visualizations

Experimental Workflow

References

Troubleshooting 3'-O-Demethylpreussomerin I purification protocols.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3'-O-Demethylpreussomerin I.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a fungal secondary metabolite, primarily isolated from the lichenicolous fungus Microsphaeropsis sp.[1] It is a demethylated derivative of Preussomerin I.[1] Its molecular formula is C₂₁H₁₄O₈, with a molecular weight of 394.34 g/mol .[1]

Q2: What are the known biological activities of this compound?

A2: This compound has demonstrated a range of biological activities, including antibacterial activity against Mycobacterium tuberculosis, antiplasmodial activity against Plasmodium falciparum, and cytotoxicity against various cancer cell lines such as KB and BC-1.[1] Its anticancer effects are linked to the inhibition of key enzymes, disruption of cellular functions like DNA replication and protein synthesis, and the induction of apoptosis.[1]

Q3: How is the structure and purity of this compound typically confirmed?

A3: The structure of this compound is commonly confirmed using nuclear magnetic resonance (NMR) spectroscopy.[1] Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, often with a C18 reverse-phase column. Mass spectrometry (MS) is also used to verify the molecular weight and fragmentation patterns.[1]

Q4: What are the general storage recommendations for this compound?

Troubleshooting Guide

Low Yield or No Compound Detected After Extraction

Q: I am not getting a good yield of the crude extract containing this compound from the fungal culture. What could be the issue?

A: Several factors could contribute to low extraction yields:

-

Incorrect Solvent System: The choice of extraction solvent is critical. Ethyl acetate is commonly used for the extraction of this compound. Ensure you are using a solvent of appropriate polarity.

-

Incomplete Cell Lysis: The fungal mycelia need to be thoroughly disrupted to release the secondary metabolites. Consider using mechanical methods like sonication or grinding in liquid nitrogen in addition to solvent extraction.

-

Suboptimal Fermentation Conditions: The production of secondary metabolites is highly dependent on the fermentation conditions (e.g., media composition, pH, temperature, oxygen levels).[1] Refer to established protocols for the culture of Microsphaeropsis sp. to ensure optimal production of the compound.[1]

-

Degradation During Extraction: The compound may be susceptible to degradation by enzymes released during cell lysis or due to unfavorable pH conditions.[1] Performing the extraction at low temperatures and quickly can help minimize degradation.

Issues During Chromatographic Purification

Q: I am having trouble separating this compound from other compounds using silica gel column chromatography. What can I do?

A: Poor separation during column chromatography can be addressed by:

-

Optimizing the Mobile Phase: A gradient elution with a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used.[1] If you are seeing poor separation, try adjusting the gradient to be shallower, allowing for better resolution between compounds.

-

Checking the Stationary Phase: Ensure the silica gel is of the correct mesh size (e.g., 230–400 mesh) and is packed uniformly in the column to prevent channeling.[1]

-

Monitoring Fractions: Use thin-layer chromatography (TLC) to monitor the fractions and identify those containing the desired compound.[1] An appropriate TLC mobile phase for this compound is a 1:1 mixture of hexane and ethyl acetate, which gives an Rf value of approximately 0.4.[1]

Q: My purified this compound shows multiple peaks on HPLC analysis. What does this indicate?

A: Multiple peaks on an HPLC chromatogram of a purified sample can suggest several possibilities:

-

Impurity: The most straightforward explanation is that the sample is not yet pure. Further purification steps, such as preparative HPLC, may be necessary.

-

Degradation: The compound may have degraded during purification or storage. It is crucial to handle the compound at low temperatures and avoid prolonged exposure to light and air.

-

Isomers: The presence of isomers could also lead to multiple peaks. High-resolution mass spectrometry and 2D NMR experiments can help to identify if isomers are present.

Problems with Compound Stability

Q: I suspect my purified this compound is degrading over time. How can I improve its stability?

A: To enhance the stability of this compound:

-

Storage Conditions: Store the compound as a dry powder at -20°C or -80°C. If in solution, use a non-reactive solvent and store at low temperatures.

-

Inert Atmosphere: For long-term storage, consider storing the compound under an inert gas like argon or nitrogen to prevent oxidative degradation.

-

pH Control: The stability of the compound may be pH-dependent. Ensure that any buffers used are within a pH range that does not promote degradation.

-

Nanoformulations: For in vivo studies, consider lipid-based nanoformulations, such as liposomes, to protect the compound from enzymatic degradation and improve its bioavailability.[1]

Data Presentation

Table 1: Chromatographic Conditions for this compound Purification and Analysis

| Parameter | Silica Gel Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica gel (230–400 mesh)[1] | C18 reverse-phase column[1] |

| Mobile Phase | Gradient of hexane:ethyl acetate (e.g., from 3:1 to 1:2)[1] | Acetonitrile/water gradient[1] |

| Detection | Thin-Layer Chromatography (TLC) with UV light | UV detection at 254 nm[1] |

| Reference Rf Value | ~0.4 in 1:1 hexane:ethyl acetate on TLC[1] | - |

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Microsphaeropsis sp.

-

Fermentation: Culture the lichenicolous fungus Microsphaeropsis sp. following established fermentation protocols to promote the production of secondary metabolites.[1]

-

Extraction:

-

Harvest the fungal mycelia and the culture broth.

-

Lyophilize the mycelia and then grind to a fine powder.

-

Extract the powdered mycelia and the broth separately with ethyl acetate at room temperature.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column (230–400 mesh) using a non-polar solvent like hexane.[1]

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 3:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 1:2 hexane:ethyl acetate).[1]

-

Collect fractions and monitor them by TLC using a 1:1 hexane:ethyl acetate mobile phase.[1]

-

Combine the fractions containing the compound of interest (Rf ≈ 0.4) and evaporate the solvent.[1]

-

-

Purity Assessment (HPLC):

-

Dissolve a small amount of the purified fraction in a suitable solvent (e.g., acetonitrile).

-

Analyze the sample using a C18 reverse-phase HPLC column with an acetonitrile/water gradient and UV detection at 254 nm.[1]

-

A single major peak indicates a high degree of purity.

-

-

Structure Confirmation (NMR and MS):

Visualizations

References

Stability issues and degradation of 3'-O-Demethylpreussomerin I in solution.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 3'-O-Demethylpreussomerin I in solution. Due to the limited publicly available stability data for this compound, this guide offers troubleshooting advice and detailed protocols for establishing its stability profile in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on its polyphenolic structure, this compound is likely soluble in organic solvents such as DMSO, ethanol, and methanol. For cell-based assays, DMSO is a common choice. However, it is crucial to determine the optimal solvent for your specific experimental conditions and to be aware of potential solvent-induced degradation.

Q2: What are the general storage conditions for this compound solutions?

A2: As a general precaution for complex organic molecules, stock solutions should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. The stability of the compound in your specific buffer and storage conditions should be experimentally verified.

Q3: What are the potential degradation pathways for this compound?